2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide
Description
This compound features a 1,8-naphthyridine core substituted at position 3 with a 3-chlorobenzoyl group, at position 7 with a methyl group, and at position 1 with an acetamide moiety linked to N-(2-ethylphenyl). The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity . The acetamide linker and 2-ethylphenyl substituent may influence solubility and metabolic stability .
Properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-3-17-7-4-5-10-22(17)29-23(31)15-30-14-21(24(32)18-8-6-9-19(27)13-18)25(33)20-12-11-16(2)28-26(20)30/h4-14H,3,15H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWDKGLAPVEEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyridinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the naphthyridinone core using 3-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Ethylphenylacetamide Moiety: This final step involves the coupling of the intermediate with 2-ethylphenylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioethers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with naphthyridine structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of naphthyridines can effectively inhibit the growth of various bacterial strains. The specific compound under discussion has shown promise in preliminary assays against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Naphthyridine derivatives have been explored for their anticancer activities. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Initial studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in treating conditions characterized by chronic inflammation .
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the naphthyridinone core.
- Introduction of the chlorobenzoyl group.
- Attachment of the ethylphenylacetamide moiety.
Optimizing these synthetic routes is crucial for industrial production to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against multiple bacterial strains. |
| Study B | Anticancer Effects | Induced apoptosis in specific cancer cell lines; promising results in vitro. |
| Study C | Anti-inflammatory Properties | Reduced pro-inflammatory cytokine production in cell models. |
These findings underscore the versatility of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide across various therapeutic areas.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
The following table highlights key structural differences between the target compound and analogous 1,8-naphthyridine derivatives:
Key Observations :
- The 3-chlorobenzoyl group in the target compound differs from the 4-chlorobenzyl in 5a3 (), which may alter electronic properties and steric interactions.
- The N-(2-ethylphenyl)acetamide linker in the target contrasts with the N-(3-chlorophenyl)carboxamide in 5a3. The ethyl group may enhance metabolic stability compared to halogenated aryl groups .
Research Findings and Structural Insights
- Hydrogen Bonding : The planar amide group in the target compound likely participates in R²²(10) hydrogen-bonded dimers, as observed in ’s acetamide derivatives. This dimerization could influence crystal packing and solubility .
- Electron-Withdrawing Effects: The 3-chlorobenzoyl group may stabilize the enolate form of the 4-oxo-1,4-dihydronaphthyridine core, enhancing reactivity in biological systems .
- Synthetic Challenges : The ethylphenyl acetamide linkage may require optimized coupling reagents (e.g., carbodiimides as in ) to avoid low yields observed in bulky substituent syntheses .
Biological Activity
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide, also referred to as E999-1168, is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C24H22ClN3O3
- IUPAC Name : this compound
- CAS Number : 894892-78-5
The biological activity of E999-1168 is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and receptor interactions, leading to various downstream effects.
Potential Mechanisms:
- Inhibition of Cell Proliferation : Preliminary studies indicate that E999-1168 may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Tubulin Polymerization : Similar to colchicine, E999-1168 may affect tubulin dynamics, which is crucial for cell division.
Anticancer Activity
E999-1168 has been evaluated for its anticancer properties using several cancer cell lines. The following table summarizes the findings from these studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis |
| MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |
| HT-29 | 0.86 | Inhibition of tubulin polymerization |
These results indicate that E999-1168 exhibits potent antiproliferative effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .
In Vitro Studies
In vitro assays have demonstrated that E999-1168 can significantly reduce cell viability in a dose-dependent manner. For instance, at concentrations ranging from 10 μM to 100 μM, a marked decrease in cell viability was observed across multiple cancer types.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of E999-1168 alongside related compounds. Notably:
- Synthesis and Evaluation : A study highlighted the synthesis of E999-1168 through multi-step organic reactions involving chlorobenzoyl derivatives and naphthyridinone cores. The compound was tested for its biological activities in various assays .
- Comparative Analysis : In comparative studies with structurally similar compounds, E999-1168 showed superior activity in inhibiting cancer cell growth compared to other naphthyridine derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this 1,8-naphthyridine derivative?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with chlorination of the naphthyridine core using POCl₃ in DMF, followed by nucleophilic substitution with aryl/alkyl amines. For example, describes analogous compounds synthesized via coupling reactions under reflux (80–100°C) in polar aprotic solvents (e.g., DMF), yielding intermediates that are further functionalized with acetamide groups via carbodiimide-mediated coupling .
- Critical Parameters :
- Temperature control (60–100°C) to prevent side reactions.
- Solvent choice (DMF, ethanol) to optimize solubility and reactivity.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is structural characterization performed for this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions and amide bond formation (e.g., aromatic protons at δ 7.24–8.53 ppm, amide NH at δ 9.91 ppm) .
- IR Spectroscopy : Peaks at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (C=O amide) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for analogous compounds) confirm molecular weight .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.53 (aromatic H), δ 5.68 (CH₂-Ph) | |
| IR (KBr) | 1686 cm⁻¹ (C=O), 780 cm⁻¹ (C-Cl) |
Q. What biological activities are reported for 1,8-naphthyridine derivatives?
- Reported Activities : Anticancer (via kinase inhibition), antimicrobial (disrupting bacterial membranes), and anti-inflammatory properties. These activities are attributed to the naphthyridine core’s ability to intercalate DNA or inhibit enzymes like topoisomerases .
- Experimental Validation : In vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) are standard. For example, IC₅₀ values of <10 µM against cancer cell lines have been reported for structurally similar compounds .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Strategies :
- Ultrasonication : highlights sonochemical methods (e.g., 40 kHz ultrasound) to enhance reaction rates and yields (up to 20% improvement) by improving reagent mixing .
- Catalyst Screening : Use of Pd/C or CuI for cross-coupling steps to reduce side products.
- Solvent Optimization : Switching from DMF to acetonitrile in later stages to minimize decomposition .
Q. How can contradictory bioactivity data across studies be resolved?
- Root Causes : Variability in assay conditions (e.g., cell line specificity, solvent/DMSO concentration) or impurities in test compounds.
- Resolution Workflow :
Purity Validation : HPLC (>98% purity) to exclude confounding impurities .
Assay Standardization : Use of common reference compounds (e.g., doxorubicin for cytotoxicity).
Orthogonal Assays : Confirm enzyme inhibition via both fluorescence-based and radiometric assays .
Q. What computational methods predict the compound’s interaction with biological targets?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or DNA. highlights docking scores < -9 kcal/mol for strong binding .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories.
- QSAR Modeling : Leverage datasets from PubChem (AID 1345083) to correlate substituents with activity .
Data Contradiction Analysis
- Example Contradiction : A study reports IC₅₀ = 5 µM against HeLa cells, while another finds no activity at 20 µM.
- Resolution :
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
